“4-Iodo-1H-indazol-6-amine” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities .
The synthesis of 6-substituted aminoindazole derivatives, which includes “4-Iodo-1H-indazol-6-amine”, has been performed through acetylation and reductive amination with 6-amininoindazole as the starting material . This process was part of the design and synthesis of a series of 6-substituted aminoindazole derivatives that were evaluated for their bio-activities .
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The molecular formula of “4-Iodo-1H-indazol-6-amine” is C7H6IN3 .
The compound “4-Iodo-1H-indazol-6-amine” has been used in the synthesis of a series of 6-substituted aminoindazole derivatives . These derivatives were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .
6-Amino-4-iodo-1H-indazole is a chemical compound belonging to the indazole family, characterized by its unique structure that includes an amino group and an iodine atom. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of iodine in this compound enhances its reactivity and potential biological interactions, particularly in cancer research and drug development.
6-Amino-4-iodo-1H-indazole can be synthesized through various chemical methods, often involving iodination of indazole derivatives. It is classified under heterocyclic compounds due to its nitrogen-containing ring structure. This compound is of particular interest in pharmaceutical research due to its potential as an anticancer agent and as a modulator of various biological pathways.
The synthesis of 6-amino-4-iodo-1H-indazole typically involves the iodination of 4-amino-1H-indazole. One common method employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete iodination .
Another method involves the use of 6-bromo-1H-indazole as a precursor, which is subjected to nucleophilic substitution reactions with iodine under basic conditions. This approach allows for the introduction of the iodine atom at the desired position on the indazole ring .
For industrial-scale production, continuous flow reactors and automated systems are utilized to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of this compound. For instance, the presence of characteristic peaks in NMR spectra can indicate the positions of the amino and iodine substituents .
6-Amino-4-iodo-1H-indazole can undergo several types of chemical reactions:
Reagents used in these reactions include sodium azide for substitution reactions, potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction processes. These reactions typically require specific conditions such as controlled temperatures and solvents to optimize yields .
The mechanism by which 6-amino-4-iodo-1H-indazole exerts its biological effects primarily involves inhibition of specific enzymes related to cancer progression. For example, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tryptophan metabolism and immune response modulation. By inhibiting IDO1, this compound can prevent the conversion of tryptophan into kynurenine, thereby enhancing anti-tumor immunity .
6-Amino-4-iodo-1H-indazole is typically a solid at room temperature with a melting point that varies depending on purity but generally falls within a range suitable for handling in laboratory settings.
The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic indazole structure. Its stability can be affected by environmental conditions; it tends to degrade under extreme pH levels or high temperatures .
Scientific Uses
6-Amino-4-iodo-1H-indazole has garnered attention for its potential applications in medicinal chemistry, particularly in developing anticancer therapies. Its ability to modulate immune responses makes it a candidate for further research into treatments for cancers that exploit immune evasion mechanisms. Additionally, it has been investigated for use as a scaffold in synthesizing other biologically active compounds .
The synthesis of 6-amino-4-iodo-1H-indazole relies critically on sequential halogenation and amination to achieve regiocontrol. Iodination typically precedes amination due to the superior directing effects of iodine in metal-catalyzed reactions. A high-yielding approach (85%) employs CuI/N,N-dimethylethylenediamine (DMEDA) with tetrabutylammonium iodide as a phase-transfer catalyst in refluxing 1,4-dioxane. This system facilitates the Sandmeyer-type conversion of diazonium intermediates derived from 6-amino-1H-indazole precursors [9]. Subsequent amination requires stringent control to avoid polyiodination; ortho-iodination is favored at the C4 position due to reduced steric hindrance compared to C7, as confirmed by computational studies of charge distribution [5] [9]. Key optimization parameters include:
Table 1: Optimization of 4-Iodination in 6-Amino-1H-indazole
Catalyst System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C4:C7) |
---|---|---|---|---|
CuI/DMEDA/KI | 1,4-Dioxane | 101 | 85 | 95:5 |
CuI/1,10-Phenanthroline/KI | Toluene | 110 | 72 | 89:11 |
Pd(OAc)₂/P(tBu)₃·HBF₄ | DMF | 120 | 68* | 82:18 |
Note: Pd systems show lower selectivity due to competing C7 activation [9].
Palladium-catalyzed direct arylation enables functionalization at the C4 position of pre-iodinated indazoles. Electron-deficient benzothiadiazoles undergo coupling at C4 using Pd(OAc)₂/PtBu₂Me·HBF₄ with pivalic acid as an additive, leveraging the innate C4-H acidity of the indazole scaffold [3]. For C6 amination, Suzuki-Miyaura coupling with pinacolboranes is effective, though competing protodeboronation necessitates careful tuning. The C6 position exhibits enhanced reactivity toward electrophilic substitution due to the electron-donating amino group, enabling selective modifications without affecting C4-iodo substituents [9]. Challenges include:
Buchwald-Hartwig amination installs amino groups at C6 of 4-iodo-1H-indazole precursors. XPhos or SPhos ligands with Pd₂(dba)₃ enable C-N coupling of primary and secondary amines while preserving the C4-iodo moiety. Key advances include:
Table 2: Ligand Screening for C6-Amination of 4-Iodo-1H-indazole
Ligand | Base | Amine | Yield (%) | Deiodination Byproduct (%) |
---|---|---|---|---|
XPhos | Cs₂CO₃ | Piperidine | 92 | <1 |
BINAP | KOtBu | Morpholine | 78 | 8 |
DavePhos | NaOAc | p-Anisidine | 85 | 3 |
None | Cs₂CO₃ | Benzylamine | 42* | 22 |
Note: Unligated Pd systems show significant dehalogenation [5] [10].
Copper/iodide cocatalysis enables sequential iodination-amination in a single vessel. A synergistic system using CuI/KI with AgNTf₂ as an oxidant achieves C4 iodination followed by C6 amination via radical intermediates [5] [9] [4]. Critical features:
The 1H-indazole tautomer predominates (>95% equilibrium) due to its 4.46 kcal/mol thermodynamic stability over 2H-indazole, as determined by DFT calculations [8] [5]. This impacts synthesis in three key ways:
Table 3: Tautomer Stability and Functionalization Outcomes
Substituent Pattern | ΔG (1H vs. 2H) (kcal/mol) | Preferred Amination Site | Rate of Iodination (Relative) |
---|---|---|---|
6-NH₂-4-I-1H-indazole | 4.46 | C7 > C5 | 1.0 (ref) |
3-Br-1H-indazole | 6.02 | C4 > C7 | 0.7 |
3-CO₂Me-1H-indazole | 3.91 | C4 | 1.3 |
Note: Electron-withdrawing C3 substituents accelerate electrophilic iodination [8] [9].
Protective group tactics mitigate instability: N1-Boc or N1-SEM groups prevent tautomerization-driven side reactions during high-temperature amination, while N2-alkylated derivatives resist oxidative degradation [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1